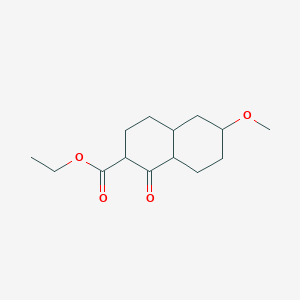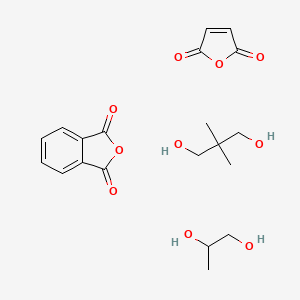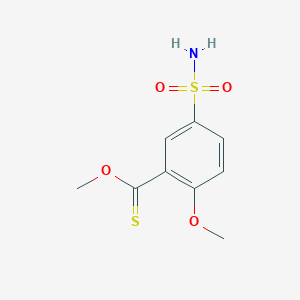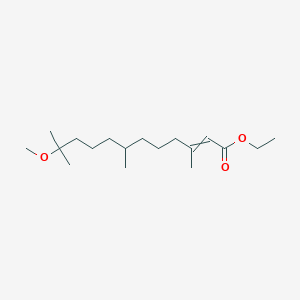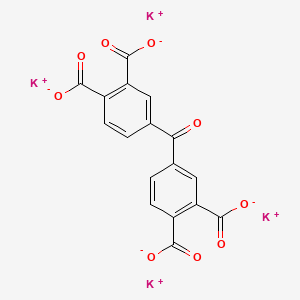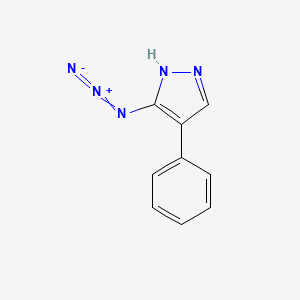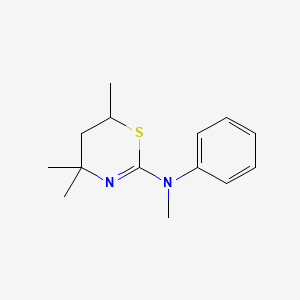![molecular formula C11H24NO2+ B14642609 N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium CAS No. 54377-95-6](/img/structure/B14642609.png)
N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium is an organic compound with a complex structure. It is characterized by the presence of an acetyloxy group, which is a functional group with the formula −OCOCH₃ and the structure −O−C(=O)−CH₃
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium typically involves the reaction of a suitable amine with an acetyloxy-containing reagent. One common method is the reaction of N,N-dimethylpentan-1-amine with acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve moderate temperatures and the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise control of temperature and pressure can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyloxy group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways . The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-: Similar structure but with additional phenyl groups.
Acetylcholine: A neurotransmitter with a similar acetyloxy group but different overall structure and function.
Uniqueness
N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54377-95-6 |
|---|---|
Molekularformel |
C11H24NO2+ |
Molekulargewicht |
202.31 g/mol |
IUPAC-Name |
2-acetyloxyethyl-dimethyl-pentylazanium |
InChI |
InChI=1S/C11H24NO2/c1-5-6-7-8-12(3,4)9-10-14-11(2)13/h5-10H2,1-4H3/q+1 |
InChI-Schlüssel |
QGCRLJFQIDNSQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[N+](C)(C)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
